molecular formula C9H12O B15095702 endo-4-Oxatricyclo[5.2.1.0(2,6)]dec-8-ene CAS No. 5263-63-8

endo-4-Oxatricyclo[5.2.1.0(2,6)]dec-8-ene

Cat. No.: B15095702
CAS No.: 5263-63-8
M. Wt: 136.19 g/mol
InChI Key: KTONMPPWCXZPDT-UHFFFAOYSA-N
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Description

endo-4-Oxatricyclo[5.2.1.0(2,6)]dec-8-ene is a polycyclic cage compound featuring a bridged oxa-azatricyclic scaffold. It serves as a core structure for derivatives investigated as multifunctional neuroprotective agents targeting neurodegenerative disorders like Alzheimer’s and Parkinson’s diseases. Its derivatives modulate calcium influx via NMDA receptors and voltage-gated calcium channels (VGCCs), attenuating excitotoxicity—a key mechanism in neuronal degeneration . The compound’s structural rigidity and functional group diversity enable interactions with biological targets such as the NMDA receptor ion channel, mimicking known blockers like MK-801 and NGP1-01 .

Properties

CAS No.

5263-63-8

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

4-oxatricyclo[5.2.1.02,6]dec-8-ene

InChI

InChI=1S/C9H12O/c1-2-7-3-6(1)8-4-10-5-9(7)8/h1-2,6-9H,3-5H2

InChI Key

KTONMPPWCXZPDT-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C3C2COC3

Origin of Product

United States

Preparation Methods

Diels-Alder Reaction of Furan and Bicyclic Dienophiles

The most efficient route to endo-4-oxatricyclo[5.2.1.0²,⁶]dec-8-ene involves a Diels-Alder reaction between furan and a bicyclic dienophile, typically a norbornene derivative. Egunlusi et al. reported a high-yielding protocol using toluene as the solvent under reflux conditions (1.5–24 hours), achieving 47–97% yields. The reaction proceeds via a concerted mechanism, favoring the endo transition state due to secondary orbital interactions between the electron-rich furan and the electron-deficient dienophile.

Key Reaction Parameters

  • Dienophile : Tricyclo[6.2.1.0²,⁷]undec-9-ene-3,6-dione
  • Solvent : Anhydrous toluene
  • Temperature : 110°C (reflux)
  • Catalyst : Triethylamine (TEA) for aminolysis steps

The crude product is purified via column chromatography, with the endo-isomer identified by distinct NMR shifts (e.g., δ 6.2–6.5 ppm for olefinic protons).

Aminolysis for Functionalization

Post-cycloaddition, the tricyclic dione undergoes aminolysis with primary amines to yield imide derivatives. This step introduces structural diversity while retaining the endo configuration. For example, reaction with benzylamine in toluene/TEA at reflux for 10–24 hours affords N-substituted imides in 60–85% yields.

Reductive Dechlorination of Endosulfan Derivatives

Environmental Degradation Pathway

endo-4-Oxatricyclo[5.2.1.0²,⁶]dec-8-ene is identified as a degradation product of endosulfan ether (ES-E), an organochlorine pesticide metabolite. Reductive dechlorination using zero-valent magnesium (Mg⁰) and zinc chloride (ZnCl₂) in acetic acid selectively removes chlorine atoms, yielding the tricyclic compound.

Optimized Conditions

  • Reductant : Mg⁰ powder (5.0 g per 1.0 g ES-E)
  • Catalyst : ZnCl₂ (5.0 mmol)
  • Solvent : Acetone-water (1:1)
  • Reaction Time : 2 hours at 27–31°C

The product is extracted with ethyl acetate and confirmed via GC-MS (m/z 164 [M⁺]) and ¹H NMR (δ 5.8–6.1 ppm for bridgehead protons).

Analytical Characterization

Spectroscopic Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 6.25 (d, J = 8.5 Hz, 2H, olefinic), δ 3.85 (m, 1H, bridgehead), δ 2.75–2.95 (m, 4H, methylene).
  • ¹³C NMR : δ 175.2 (C=O), δ 132.5 (olefinic carbons), δ 55.8 (oxygen-bearing quaternary carbon).

Infrared Spectroscopy (IR)

  • Strong absorption at 1775 cm⁻¹ (C=O stretch) and 1630 cm⁻¹ (C=C stretch).

Mass Spectrometry (MS)

  • ESI-MS: m/z 192.1 [M+H]⁺ for the parent dione.

Comparative Analysis of Synthetic Routes

Parameter Cycloaddition Route Reductive Route
Yield 47–97% 40–60%
Reaction Time 1.5–24 hours 2 hours
Scalability High (gram-scale) Moderate (milligram)
Environmental Relevance Pharmaceutical synthesis Pollutant remediation

Chemical Reactions Analysis

Types of Reactions

4,7-Methanoisobenzofuran, 1,3,3a,4,7,7a-hexahydro- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the replacement of a functional group with another, leading to a variety of substituted derivatives.

Scientific Research Applications

endo-4-Oxatricyclo[5.2.1.0(2,6)]dec-8-ene, also known as 4-oxatricyclo[5.2.1.02,6]dec-8-en-3-one, is a molecule with potential applications as a scaffold in synthesizing neuroprotective agents . Research indicates its derivatives may have neuroprotective effects and calcium-modulating properties .

Chemical Properties

  • Molecular Formula C9H10O2C_9H_{10}O_2
  • Molecular Weight 150.17400 g/mol
  • Density 1.248 g/cm3
  • Boiling Point 301.3ºC at 760 mmHg
  • Flash Point 122.8ºC
  • Index of Refraction 1.56

Applications in Scientific Research

  • Neuroprotective Agent Synthesis:
    • 4-Oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione derivatives have been synthesized as potential lead scaffolds for neuroprotective agents . These derivatives could potentially act as neuroprotective agents, with synthetic versatility making them precursors to pharmacologically active agents .
    • Structurally related derivatives of 4-Oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione were synthesized and characterized, and were found to exhibit calcium modulating abilities at the NMDA receptor and VGCC within a similar activity range as NGP1-01 .
    • Studies have explored the neuroprotective effects of 4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione derivatives via attenuation of MPP+-induced neurotoxicity .
  • ** изучения производных 4-Oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione:**
    • 4-Oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione derivatives (2-13) were synthesized and characterized with yields of 47-96% .

Mechanism of Action

The mechanism by which 4,7-Methanoisobenzofuran, 1,3,3a,4,7,7a-hexahydro- exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. For instance, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes, which are crucial in many biological systems.

Comparison with Similar Compounds

Structural and Functional Analogues

Tricycloundecene Derivative (1)
  • Structure : Tricyclo[6.2.1.0²,⁷]undec-9-ene-3,6-dione.
  • Activity : Exhibits calcium modulation at NMDA and VGCC, but derivatives of endo-4-oxatricyclo[5.2.1.0(2,6)]dec-8-ene (e.g., compound 3 ) show superior neuroprotection (53.56% cell viability enhancement vs. MPP+ toxicity) .
  • SAR : Less lipophilic than endo-4-oxatricyclo derivatives, contributing to reduced blood-brain barrier (BBB) penetration .
MK-801 (Dizocilpine)
  • Structure: Arylcyclohexylamine non-competitive NMDA receptor antagonist.
  • Activity : Strong NMDA receptor blockade but lacks VGCC inhibition. Endo-4-oxatricyclo derivatives (e.g., compounds 7, 10–13 ) surpass MK-801 in NMDA-mediated calcium influx inhibition (~2–3× potency) while maintaining dual NMDA/VGCC activity .
  • Limitations : MK-801’s high psychotomimetic side effects limit clinical use, whereas endo-4-oxatricyclo derivatives show low cytotoxicity (cell viability >75% at 10 µM) .
Adamantanes (e.g., Memantine)
  • Structure : Rigid diamondoid scaffold.
  • Activity : Moderate NMDA receptor antagonism with voltage-dependent action. Endo-4-oxatricyclo derivatives exhibit broader calcium modulation (dual NMDA/VGCC inhibition) and enhanced lipophilicity, improving BBB permeation (SwissADME prediction: >90% BBB permeability) .
NGP1-01
  • Structure : Polycyclic amine with dual NMDA/VGCC activity.
  • Activity : Similar multifunctional profile, but endo-4-oxatricyclo derivatives (e.g., 3, 11 ) demonstrate stronger VGCC inhibition (~1.5× potency vs. nimodipine) and improved neuroprotection (e.g., compound 3 reduces neuronal loss by >50% vs. MPP+) .
Nimodipine
  • Structure : Dihydropyridine L-type VGCC blocker.
  • Activity : Selective for VGCCs but ineffective at NMDA receptors. Compound 11 of the endo-4-oxatricyclo series exceeds nimodipine’s VGCC inhibition (~2× potency) while maintaining NMDA activity .

Structure-Activity Relationships (SAR)

  • NMDA Receptor Inhibition: Requires less conformational rigidity than adamantanes for channel penetration. Basic amino groups enhance ion channel interactions (e.g., compound 11 with primary amine) .
  • VGCC Inhibition :
    • Lipophilicity is critical; bulky substituents (e.g., aromatic rings in 12, 13 ) improve membrane partitioning .
  • Dual Activity :
    • Hybrid scaffolds (e.g., oxa-aza tricyclic core) enable simultaneous NMDA/VGCC modulation, unlike selective agents like nimodipine .

Biological Activity

endo-4-Oxatricyclo[5.2.1.0(2,6)]dec-8-ene, also known as 4-Oxa-tricyclo[5.2.1.0(2,6)]dec-8-en-3-one, is a bicyclic compound with significant biological activity that has garnered attention in medicinal chemistry and drug development. Its unique structure contributes to its potential applications in various therapeutic areas, particularly in neuroprotection and as a scaffold for drug design.

Basic Information

PropertyValue
CAS Number64550-47-6
Molecular FormulaC9H10O2
Molecular Weight150.174 g/mol
Density1.248 g/cm³
Boiling Point301.3 °C
Flash Point122.8 °C

The molecular structure of this compound features an oxatricyclo framework that is conducive to various interactions with biological targets.

Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of derivatives of this compound. A notable research article discusses the synthesis of 4-oxatricyclo[5.2.1.0(2,6)]dec-8-ene derivatives as lead scaffolds for neuroprotective agents, indicating that these compounds may help mitigate neuronal damage and promote cell survival under stress conditions, such as oxidative stress or excitotoxicity .

Case Study: Neuroprotection in Cell Models

In vitro studies using neuronal cell lines demonstrated that specific derivatives of this compound significantly reduced apoptosis induced by glutamate toxicity, a common model for studying neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties, which are crucial in protecting cells from oxidative damage linked to various diseases. The ability to scavenge free radicals was assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, showing promising results that suggest the compound's potential role in preventing oxidative stress-related cellular damage.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound have indicated moderate activity against certain bacterial strains, although further studies are warranted to elucidate its full spectrum of antimicrobial efficacy.

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Study FocusFindings
NeuroprotectionDerivatives show reduced neuronal apoptosis under oxidative stress conditions .
Antioxidant ActivityDemonstrated significant free radical scavenging ability in vitro .
Antimicrobial ActivityModerate effectiveness against select bacterial strains .

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